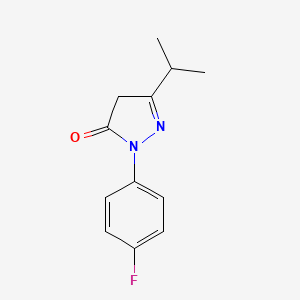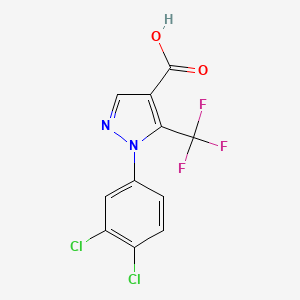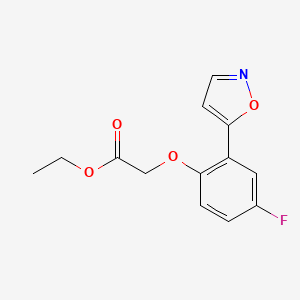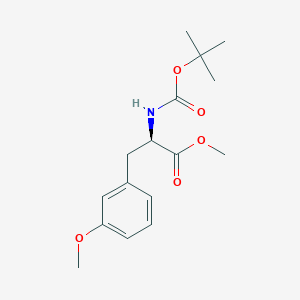
1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, which is also known as 4-fluoro-1-propyl-3-phenylpyrazole-5-one (FPPP), is a pyrazole-based compound that has recently been studied for its potential use in pharmaceuticals, materials science, and biochemistry. Pyrazoles are heterocyclic compounds that are composed of three nitrogen atoms and one carbon atom. The unique structure of pyrazoles makes them attractive for use in a variety of applications, such as drugs, materials, and biochemistry. FPPP is an example of a pyrazole-based compound that has been studied for its potential use in a variety of applications.
科学研究应用
FPPP has been studied for its potential use in a variety of scientific research applications, including materials science, biochemistry, and pharmaceuticals. In materials science, FPPP has been studied as a potential building block for the synthesis of polymers. In biochemistry, FPPP has been studied for its potential use as a ligand for metal complexes, which could be used for catalysis or for the study of enzyme-substrate interactions. In pharmaceuticals, FPPP has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of Alzheimer’s disease.
作用机制
The mechanism of action of FPPP is not yet fully understood, but it is believed to involve the interaction of the pyrazole ring with various biological targets. In particular, FPPP has been shown to interact with a variety of enzymes, including protein kinases, proteases, and phosphatases. In addition, FPPP has been shown to interact with several receptors, including the serotonin receptor and the GABA receptor, which are involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
FPPP has been shown to have a variety of biochemical and physiological effects. In particular, FPPP has been shown to inhibit the activity of several enzymes, including protein kinases, proteases, and phosphatases. In addition, FPPP has been shown to inhibit the activity of several receptors, including the serotonin receptor and the GABA receptor. FPPP has also been shown to have anti-inflammatory, anti-cancer, and anti-Alzheimer’s disease effects.
实验室实验的优点和局限性
FPPP has several advantages for use in laboratory experiments. First, FPPP is relatively easy to synthesize, which makes it a convenient compound for laboratory use. Second, FPPP has a wide range of biochemical and physiological effects, which makes it a useful compound for studying a variety of biological processes. Finally, FPPP is relatively inexpensive, which makes it a cost-effective compound for laboratory use.
However, there are also several limitations to using FPPP in laboratory experiments. First, the mechanism of action of FPPP is not yet fully understood, which limits its use in certain experiments. Second, FPPP has a relatively short half-life, which limits its use in certain experiments. Finally, FPPP is not yet approved for use in humans, which limits its use in certain experiments.
未来方向
There are a variety of potential future directions for the use of FPPP in scientific research. First, further research could be conducted to better understand the mechanism of action of FPPP, which could lead to the development of more effective drugs and treatments. Second, further research could be conducted to develop more efficient methods for synthesizing FPPP, which could lead to the development of more cost-effective compounds. Third, further research could be conducted to develop better methods for delivering FPPP, which could lead to the development of more effective treatments. Finally, further research could be conducted to explore the potential use of FPPP in materials science, which could lead to the development of more efficient and cost-effective materials.
合成方法
FPPP can be synthesized using a reaction between 4-fluorophenylacetonitrile and propan-2-ylmagnesiumbromide. The reaction is carried out in an inert atmosphere at room temperature. The reaction is then quenched with aqueous hydrochloric acid, and the product is isolated by column chromatography. The product is then purified by recrystallization.
属性
IUPAC Name |
2-(4-fluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMDQMJAXZADTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}propanoic acid](/img/structure/B6353489.png)
![3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid](/img/structure/B6353497.png)
amino}propanoic acid](/img/structure/B6353506.png)
amino}propanoic acid](/img/structure/B6353509.png)
amino}propanoic acid](/img/structure/B6353514.png)


![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)



